Tos-PEG10-Tos
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Overview
Description
Tos-PEG10-Tos is a chemical compound with the molecular formula C32H50O14S2. It is a polyethylene glycol (PEG)-based compound, often used as a linker in the synthesis of various chemical entities . This compound is known for its role in facilitating the formation of complex molecular structures, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Tos-PEG10-Tos, also known as Nonaethylenel di(p-toluenesulfonate), primarily targets the Paternally Expressed Gene 10 (PEG10) . PEG10 plays a significant role in the proliferation, apoptosis, and metastasis of tumors .
Mode of Action
This compound interacts with its target, PEG10, by suppressing p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1 . This interaction augments CDK4/6 inhibitor resistance . When combined with palbociclib, PEG10-targeting siRNA or antisense oligonucleotides (ASOs) can synergistically inhibit the proliferation of palbociclib-resistant cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression and epithelial–mesenchymal transition (EMT) . High PEG10 expression suppresses p21 and SIAH1, leading to CDK4/6 inhibitor resistance . When peg10 sirna is combined with palbociclib, it suppresses cell cycle progression and emt via activating p21 and siah1 .
Result of Action
The result of this compound action is the inhibition of cell proliferation and the suppression of EMT . This leads to the overcoming of CDK4/6 inhibitor resistance . Furthermore, high PEG10 expression is significantly associated with a shorter recurrence-free survival (RFS) based on public mRNA expression data .
Action Environment
The action of this compound is influenced by the environment within the cell. The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions , which means the compound’s action, efficacy, and stability could be influenced by the presence of nucleophiles in the cellular environment.
Biochemical Analysis
Biochemical Properties
Nonaethylenel di(p-toluenesulfonate) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tosyl groups in Nonaethylenel di(p-toluenesulfonate) act as leaving groups, facilitating nucleophilic substitution reactions. This property makes it useful in modifying proteins and peptides, enabling the attachment of various functional groups. The hydrophilic PEG spacer in Nonaethylenel di(p-toluenesulfonate) increases its solubility in aqueous solutions, which is crucial for its interactions with biomolecules in biological systems .
Cellular Effects
Nonaethylenel di(p-toluenesulfonate) influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. Its ability to modify proteins and peptides allows it to affect cell function significantly. For instance, it can alter the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism. Additionally, Nonaethylenel di(p-toluenesulfonate) can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of Nonaethylenel di(p-toluenesulfonate) involves its interaction with biomolecules through nucleophilic substitution reactions. The tosyl groups in the compound serve as leaving groups, allowing the introduction of various functional groups onto proteins and peptides. This modification can lead to enzyme inhibition or activation, depending on the nature of the introduced functional group. Furthermore, Nonaethylenel di(p-toluenesulfonate) can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering their activity and affecting downstream gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nonaethylenel di(p-toluenesulfonate) can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to hydrolysis or other degradation processes. Long-term studies have shown that Nonaethylenel di(p-toluenesulfonate) can have sustained effects on cellular function, particularly in in vitro settings. Its stability and activity may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of Nonaethylenel di(p-toluenesulfonate) in animal models vary with different dosages. At lower doses, the compound can effectively modify proteins and peptides without causing significant toxicity. At higher doses, Nonaethylenel di(p-toluenesulfonate) may exhibit toxic or adverse effects, such as disrupting cellular metabolism or causing cell death. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without inducing toxicity .
Metabolic Pathways
Nonaethylenel di(p-toluenesulfonate) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modify enzymes involved in metabolic processes, thereby affecting metabolic flux and metabolite levels. For example, Nonaethylenel di(p-toluenesulfonate) can inhibit or activate enzymes in glycolysis or the citric acid cycle, leading to changes in cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, Nonaethylenel di(p-toluenesulfonate) is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, facilitating its movement within the aqueous environment of the cell. Additionally, the compound can bind to specific proteins that aid in its transport and localization within the cell. This distribution is crucial for its biochemical activity, as it ensures that Nonaethylenel di(p-toluenesulfonate) reaches its target biomolecules .
Subcellular Localization
Nonaethylenel di(p-toluenesulfonate) is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. For instance, Nonaethylenel di(p-toluenesulfonate) may be localized to the cytoplasm or nucleus, depending on the nature of the attached functional groups and the cellular context. This subcellular localization is essential for its activity, as it ensures that the compound interacts with the appropriate biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tos-PEG10-Tos is synthesized through the reaction of nonaethylene glycol with p-toluenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of nonaethylenel di(p-toluenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tos-PEG10-Tos undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the p-toluenesulfonate groups are replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield nonaethylene glycol di(azide), while reduction with sodium borohydride would result in the corresponding alcohol .
Scientific Research Applications
Tos-PEG10-Tos has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Nonaethylene glycol ditosylate
- Tos-PEG10-Tos
- 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diyl bis(4-methylbenzenesulfonate)
Uniqueness
This compound is unique due to its specific structure, which provides optimal spacing and flexibility for linking various molecular entities. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise molecular modifications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O14S2/c1-29-3-7-31(8-4-29)47(33,34)45-27-25-43-23-21-41-19-17-39-15-13-37-11-12-38-14-16-40-18-20-42-22-24-44-26-28-46-48(35,36)32-9-5-30(2)6-10-32/h3-10H,11-28H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKNYSIQTXQRSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O14S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.